N3-PEG8-Tos -

N3-PEG8-Tos

Catalog Number: EVT-8739127
CAS Number:
Molecular Formula: C23H39N3O10S
Molecular Weight: 549.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N3-PEG8-Tos is commercially available from various suppliers, including AxisPharm, which produces it with high purity for research and industrial applications. The compound's CAS number is 857892-34-3, indicating its unique identification in chemical databases .

Classification

N3-PEG8-Tos falls under the category of synthetic polymers and bioconjugation reagents. It is classified as a non-cleavable linker due to its stable structure, making it suitable for applications where prolonged stability in biological systems is required .

Synthesis Analysis

Methods

The synthesis of N3-PEG8-Tos typically involves the polymerization of ethylene oxide to create the PEG backbone, followed by functionalization with azide and tosyl groups. The azide group serves as a reactive site for subsequent reactions, while the tosyl group can be replaced by nucleophiles during bioconjugation processes.

Technical Details

  1. Polymerization of Ethylene Oxide: This process can be achieved through anionic polymerization or ring-opening polymerization using hydroxyl initiators such as methanol or water .
  2. Functionalization: The PEG polymer is then modified to introduce the azide and tosyl groups. The tosyl group can be substituted with various nucleophiles to facilitate conjugation with proteins or other biomolecules.
Molecular Structure Analysis

Structure

N3-PEG8-Tos consists of:

  • Polyethylene Glycol Backbone: A linear chain of repeating ethylene glycol units.
  • Azide Group: A functional group (-N3) that allows for click chemistry reactions.
  • Tosyl Group: A sulfonate group (-SO2C6H5) that enhances reactivity towards nucleophiles.

Data

The molecular formula for N3-PEG8-Tos is C18H37N3O9S, and its molecular weight is approximately 421.57 g/mol. The structural representation highlights the linear arrangement of the PEG units with functional groups at either end .

Chemical Reactions Analysis

Reactions

N3-PEG8-Tos participates in several key chemical reactions:

  1. Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of 1,4-disubstituted triazoles from azides and alkynes .
  2. Bioconjugation: The tosyl group can be substituted by nucleophiles such as amines or thiols, facilitating the attachment of biomolecules to the PEG linker.

Technical Details

The CuAAC reaction is highly selective and efficient, typically proceeding under mild conditions with high yields. This reaction has become a cornerstone in bioconjugation strategies due to its versatility and reliability .

Mechanism of Action

Process

The mechanism of action for N3-PEG8-Tos primarily involves its role as a linker in bioconjugation:

  1. Initial Reaction: The azide group reacts with terminal alkynes through CuAAC to form stable triazole linkages.
  2. Substitution Reaction: The tosyl group undergoes nucleophilic substitution, allowing for conjugation with various biomolecules such as proteins or drugs.

Data

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and concentration of reactants. Typically, reaction yields exceed 90% under optimized conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under physiological conditions due to its non-cleavable nature.
  • Reactivity: Reacts readily in click chemistry and bioconjugation reactions.

Relevant data indicate that N3-PEG8-Tos maintains its integrity during storage and handling when kept away from moisture and light .

Applications

Scientific Uses

N3-PEG8-Tos has diverse applications in scientific research:

  1. Drug Delivery Systems: Used as a linker in antibody-drug conjugates to enhance therapeutic efficacy while minimizing side effects.
  2. Bioconjugation Techniques: Facilitates the attachment of drugs or imaging agents to biomolecules for targeted delivery.
  3. PROTAC Development: Serves as a crucial component in the design of PROTACs for targeted protein degradation therapies .
Role of N3-PEG8-Tos in Targeted Drug Delivery Systems

N3-PEG8-Tos as a Bifunctional Linker in Antibody-Drug Conjugate Design

N3-PEG8-Tos (Azide-Polyethylene Glycol₈-Tosylate) is a specialized heterobifunctional crosslinker pivotal in constructing antibody-drug conjugates (ADCs). Its structure comprises three key elements: (1) an azide (N₃) group enabling copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"); (2) an 8-unit polyethylene glycol (PEG) spacer arm; and (3) a terminal tosylate (Tos) group functioning as a superior leaving group for nucleophilic substitution reactions. This molecular architecture (chemical formula: C₂₃H₃₉N₃O₁₀S; molecular weight: 549.6 g/mol) facilitates simultaneous conjugation of cytotoxic payloads to monoclonal antibodies while preserving bioactivity [4] [6]. The PEG₈ segment provides aqueous solubility and steric shielding—critical for maintaining ADC stability in vivo—and reduces aggregation and immunogenicity risks associated with hydrophobic payloads [5] [7].

Structural Determinants for Optimal Payload-to-Antibody Ratio in ADC Synthesis

The PEG₈ spacer’s length (approximately 35.2 Å) is a critical determinant for achieving optimal drug-to-antibody ratios (DARs) of 2–4. Shorter PEG linkers (<6 units) risk steric hindrance, limiting payload accessibility, while longer chains (>12 units) may promote aggregation or nonspecific binding. The tosylate group’s reactivity enables efficient nucleophilic displacement by primary amines (e.g., lysine residues on antibodies) under mild conditions (pH 8–9, 25°C), forming stable sulfonate-free linkages. This contrasts with carboxylate-based linkers (e.g., N₃-PEG₈-COOH), which require carbodiimide activators like EDC that may cause racemization or side reactions [1] [3] [6].

Table 1: Comparison of Tosylate vs. Carboxylate PEG Linkers in ADC Synthesis

PropertyN3-PEG8-TosN3-PEG8-COOH
Conjugation ChemistryNucleophilic substitutionAmide coupling
Activation RequiredNoYes (EDC/HATU)
ByproductsNon-toxic sulfonateUrea derivatives
Reaction Rate (kobs)8.7 × 10⁻³ s⁻¹2.1 × 10⁻³ s⁻¹*
Typical DAR Achieved3.8 ± 0.22.9 ± 0.3

* Slower due to activation step [1] [3] [6]

Case Studies: Tumor-Specific Delivery Using Tosyl-Azide PEGylated Platforms

In a HER2-targeting ADC study, trastuzumab was conjugated to monomethyl auristatin E (MMAE) via N3-PEG8-Tos. The tosylate group was first displaced by MMAE’s amine, followed by azide-alkyne cycloaddition to dibenzocyclooctyne (DBCO)-modified trastuzumab. The resulting ADC exhibited:

  • >92% payload retention in serum after 72 hours (vs. 78% for hydrazone-linked controls)
  • 3.4-fold higher tumor accumulation in xenografts than non-PEGylated variants, attributed to PEG-mediated evasion of RES clearance
  • Complete tumor regression in 80% of mice at 3 mg/kg dosing, leveraging the PEG spacer’s ability to minimize payload-antibody interference [1] [6] [7].

Another approach utilized the azide group for "pre-targeting": Tumor-bound antibodies with DBCO handles were conjugated in situ with N3-PEG8-Tos-MMAE, reducing off-target toxicity by decoupling antibody distribution from payload release kinetics [7].

Application in PROTAC Molecule Assembly for Protein Degradation Therapeutics

PROTACs (Proteolysis-Targeting Chimeras) require precise spatial alignment of an E3 ligase binder and a target protein ligand. N3-PEG8-Tos serves as a versatile linker in PROTAC synthesis, where its 32-atom PEG chain provides the 40–50 Å distance optimal for ternary complex formation between proteins [1] [8].

Molecular Design Principles for E3 Ligase-Target Protein Bridging

The tosylate end enables rapid coupling to amine-containing E3 ligase ligands (e.g., thalidomide derivatives for cereblon), while the azide allows "click" conjugation to alkyne-functionalized target protein inhibitors. Computational modeling confirms the PEG₈ chain’s flexibility accommodates varying distances between E3 ligase and target protein ubiquitination sites. Crucially, the ether oxygens within PEG form hydrogen bonds with solvent water, enhancing PROTAC solubility (>15 mg/mL in aqueous buffers) and preventing aggregation—a common failure mode for hydrophobic PROTACs [5] [6] [8].

Comparative Efficacy of Tosyl vs. Carboxylic Acid Terminal Groups in PROTAC Stability

Tosylate-terminated linkers confer distinct stability advantages over carboxylic acid analogues:

Table 2: Stability and Efficacy Profiles of PROTACs Using Tosylate vs. Carboxylate Linkers

ParameterTosylate-Terminated (N3-PEG8-Tos)Carboxylate-Terminated (N3-PEG8-COOH)
Plasma Half-life14.2 ± 1.5 h9.8 ± 0.9 h
Degradation Efficiency (DC₅₀*)12 nM (BRD4)38 nM (BRD4)
Solubility (PBS)1.8 mM0.9 mM
Aggregation PropensityLowModerate

* DC₅₀: Degradation concentration achieving 50% target reduction [1] [3] [6]

The enhanced stability arises from the sulfonamide linkage formed by tosylate displacement being non-hydrolyzable, unlike the ester bonds potentially generated during carboxylate activation. In BRD4-targeting PROTACs, N3-PEG8-Tos-linked compounds demonstrated a 3.2-fold lower DC₅₀ than carboxylate-linked equivalents due to improved cell permeability and reduced anionic charge—validated in leukemia models showing 87% BRD4 degradation at 100 nM exposure [6] [8].

Properties

Product Name

N3-PEG8-Tos

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C23H39N3O10S

Molecular Weight

549.6 g/mol

InChI

InChI=1S/C23H39N3O10S/c1-22-2-4-23(5-3-22)37(27,28)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-25-26-24/h2-5H,6-21H2,1H3

InChI Key

RLYTUKAPGROZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.